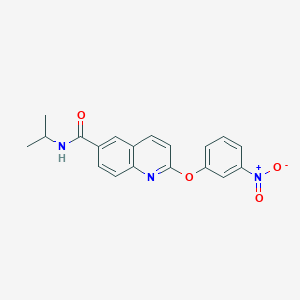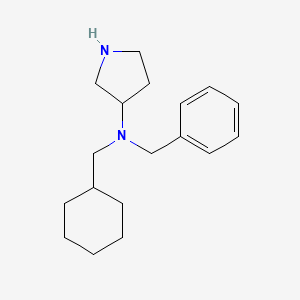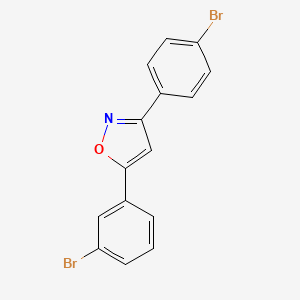![molecular formula C7H11NOS2 B12901405 Isoxazole, 5-[bis(methylthio)methyl]-3-methyl- CAS No. 84654-04-6](/img/structure/B12901405.png)
Isoxazole, 5-[bis(methylthio)methyl]-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bis(methylthio)methyl)-3-methylisoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a bis(methylthio)methyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bis(methylthio)methyl)-3-methylisoxazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methylisoxazole with bis(methylthio)methyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 5-(Bis(methylthio)methyl)-3-methylisoxazole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bis(methylthio)methyl)-3-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the bis(methylthio)methyl group, where nucleophiles such as amines or thiols can replace one or both methylthio groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, diethyl ether, and anhydrous conditions.
Substitution: Amines, thiols, sodium hydride, and aprotic solvents like DMF or THF.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the isoxazole ring and bis(methylthio)methyl group.
Substitution: Amino or thiol-substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
5-(Bis(methylthio)methyl)-3-methylisoxazole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 5-(Bis(methylthio)methyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound’s bis(methylthio)methyl group can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The isoxazole ring may also play a role in binding to biological targets, contributing to the compound’s overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(methylthio)methylene malononitrile: A compound with similar bis(methylthio)methyl functionality but different core structure.
1,3-Bis(methylthio)propane: Another compound featuring bis(methylthio)methyl groups but with a different backbone.
Uniqueness
5-(Bis(methylthio)methyl)-3-methylisoxazole is unique due to the presence of both the isoxazole ring and the bis(methylthio)methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
84654-04-6 |
|---|---|
Molekularformel |
C7H11NOS2 |
Molekulargewicht |
189.3 g/mol |
IUPAC-Name |
5-[bis(methylsulfanyl)methyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C7H11NOS2/c1-5-4-6(9-8-5)7(10-2)11-3/h4,7H,1-3H3 |
InChI-Schlüssel |
OUCWGJVDRZVKLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1)C(SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-Hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethan-1-one](/img/structure/B12901327.png)
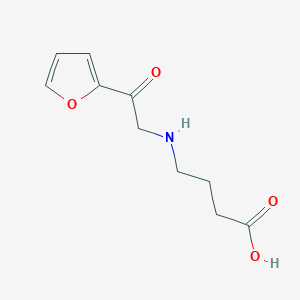
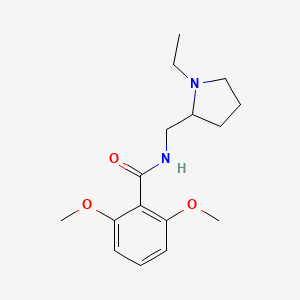

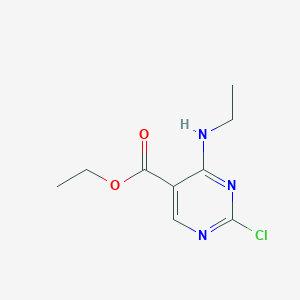

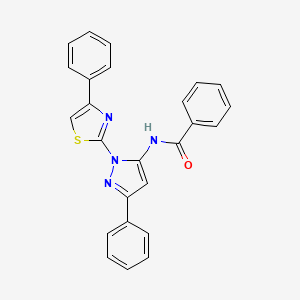

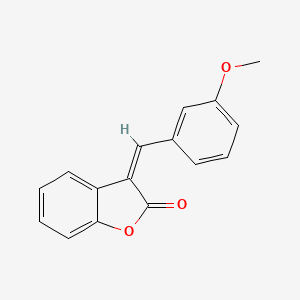
![5-{[(Naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901397.png)
